

# An In-depth Technical Guide to Benzyl 2-bromoacetate: Chemical Properties and Structure

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## Compound of Interest

Compound Name: *Benzyl 2-bromoacetate*

Cat. No.: *B041537*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **Benzyl 2-bromoacetate**. The information is curated for professionals in research and drug development who utilize this versatile reagent in their work.

## Chemical Properties

**Benzyl 2-bromoacetate** is a colorless to light yellow liquid with a pungent odor.<sup>[1]</sup> It is a halogenated ester widely used as an intermediate in organic synthesis.<sup>[2]</sup> The key chemical and physical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	[3][4][5][6]
Molecular Weight	229.07 g/mol	[3][4][6][7]
CAS Number	5437-45-6	[4][5][6]
Boiling Point	166-170 °C at 22 mmHg287-288 °C at 760 mmHg (est.)	[1][3][8][9]
Density	1.446 g/mL at 25 °C	[3][8]
Refractive Index (n <sub>20</sub> /D)	1.544	[3][8]
Flash Point	> 109 °C (> 228.2 °F)	[1]
Solubility	Not miscible or difficult to mix in water.[3][8] Soluble in DCM, THF, and DMSO.[7]	
Physical State	Liquid	[1][10]
Appearance	Colorless to light yellow	[1][3][10]

## Chemical Structure

**Benzyl 2-bromoacetate** consists of a benzyl group attached to an acetate moiety, which is substituted with a bromine atom at the alpha-carbon.[11] This structure incorporates an ester functional group and a bromo substituent, which are key to its reactivity.[11] The presence of the electrophilic carbon attached to the bromine atom makes it susceptible to nucleophilic attack, a central feature of its chemical utility.[11]

Key Structural Identifiers:

- IUPAC Name: **benzyl 2-bromoacetate**[6]
- SMILES: C1=CC=C(C=C1)COC(=O)CBr[6]
- InChI: InChI=1S/C9H9BrO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2[4][5][6]

- InChIKey: JHVLLYQQQYIWKX-UHFFFAOYSA-N[4][5][6]

## Experimental Protocols

Detailed methodologies for the synthesis and purification of **Benzyl 2-bromoacetate** are crucial for its practical application.

### A. Synthesis of **Benzyl 2-bromoacetate**

A common method for synthesizing **Benzyl 2-bromoacetate** is through the esterification of bromoacetic acid with benzyl alcohol.[7][11]

- Method 1: Direct Esterification with p-Toluenesulfonic Acid[11]
  - Reactants: Bromoacetic acid and benzyl alcohol.
  - Catalyst: p-Toluenesulfonic acid.
  - Solvent: Benzene.
  - Procedure: The reaction is conducted at 120 °C for 24 hours. A Dean-Stark apparatus is used to remove the water formed during the reaction.
  - Purification: The final product is purified using silica gel column chromatography.[11]
- Method 2: Green Chemical Synthesis[7]
  - Catalyst Preparation: Acetic anhydride (120 ml) and ferric tribromide (5 g) are mixed in a round-bottomed flask and stored.[7]
  - Reaction Mixture: Bromoacetic acid (1000g), benzyl alcohol (790g), and sodium bisulfate (50g) are placed in a 2000ml flask connected to a Roots vacuum pump.[7]
  - Reaction Conditions: The mixture is stirred and slowly heated to 50°C. The temperature is raised to about 65°C over an hour, at which point the vacuum pump is turned on to maintain a vacuum of at least -0.098. The temperature should not exceed 90°C over the next two hours.[7]

- Monitoring and Termination: The reaction is monitored, and once the target product content is above 98%, the reaction is terminated.[7]
- Work-up: After cooling, activated carbon is added for decolorization and then filtered. This method can yield up to 95% of the final product.[7]
- Method 3: Synthesis using Silica Gel Adsorbed Acid[3][12]
  - Reactants: A mixture of a silica gel adsorbed acid (0.033 g), 2-bromoacetic acid (0.137 g, 0.988 mmol), and benzyl alcohol (0.108 g, 1.000 mmol) is prepared.[3][12]
  - Reaction Conditions: The mixture is stirred and reacted at 80°C for 24 hours under an argon atmosphere.[3][12]
  - Extraction: After cooling to room temperature, ether (5 mL x 5) is added for extraction. The organic layer is separated from the silica gel by decantation.[3][12]
  - Purification: The organic layer is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography using a hexane/ethyl acetate (10/1 v/v) eluent to yield **Benzyl 2-bromoacetate** (83% yield).[3][12]

#### B. Purification of **Benzyl 2-bromoacetate**

A general purification method involves the following steps:[3]

- Dilute the crude ester with diethyl ether (Et<sub>2</sub>O).
- Wash the solution with 10% aqueous sodium bicarbonate (NaHCO<sub>3</sub>).
- Wash with water (H<sub>2</sub>O).
- Dry the organic layer with magnesium sulfate (MgSO<sub>4</sub>).
- Perform fractional distillation using a Fenske (glass helices packing) column.[3]

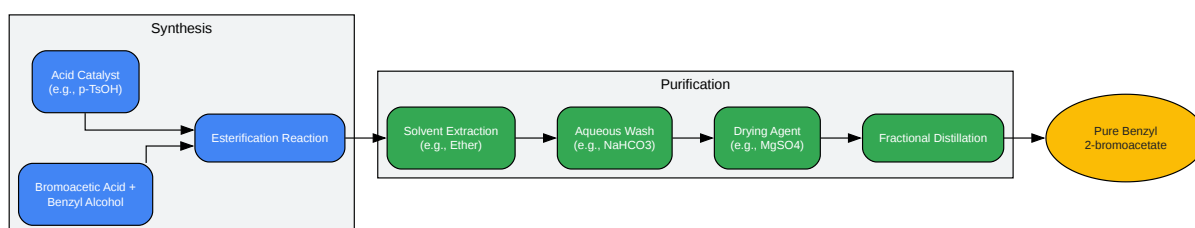
## Applications in Research and Drug Development

**Benzyl 2-bromoacetate** is a valuable reagent in various scientific domains due to its reactive nature.

- **Organic Synthesis:** It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[11] Its ability to undergo nucleophilic substitution reactions makes it a versatile building block for creating more complex molecules.[11]
- **Medicinal Chemistry:** This compound is utilized in the development of biologically active compounds.[11] For instance, it has been used in the synthesis of acetaminophen, a non-steroidal anti-inflammatory drug.[7] It was also employed in the alkylation of (-)-2,3-O-isopropylidene-D-threitol to produce a lipopeptide, demonstrating its utility in synthesizing complex biomolecules.[3][13] Additionally, it is a precursor in the synthesis of fullerene pyrrolidine derivatives and DOTA-conjugates of ursolic acid.[7][13]
- **Drug Delivery:** Research has been conducted on using a derivative of **Benzyl 2-bromoacetate** to create a new linker for modifying liposomes, aiming to develop targeted drug delivery systems.[9]

## Mandatory Visualizations

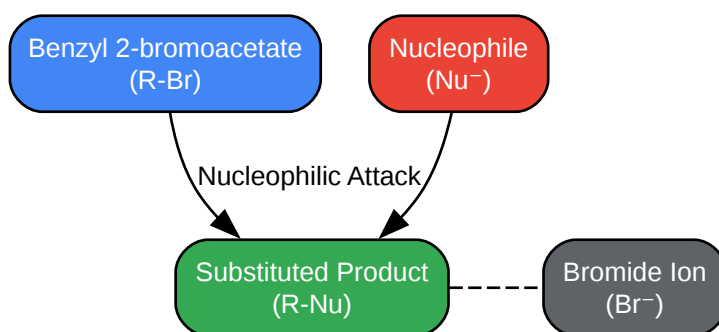
Diagram 1: General Synthesis and Purification Workflow of **Benzyl 2-bromoacetate**



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Caption: General workflow for the synthesis and purification of **Benzyl 2-bromoacetate**.

Diagram 2: Nucleophilic Substitution Reaction of **Benzyl 2-bromoacetate**



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Caption: Mechanism of nucleophilic substitution involving **Benzyl 2-bromoacetate**.

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